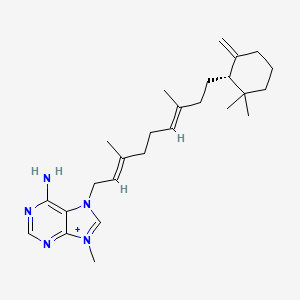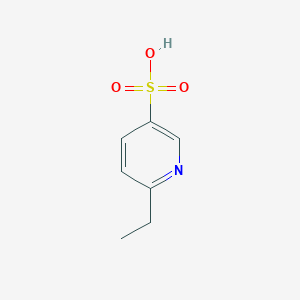
Iron, bis(benzenamine)(ethanedioato(2-)-O,O')-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- is a coordination compound featuring iron as the central metal ion, coordinated with benzenamine and ethanedioato ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- typically involves the reaction of iron salts with benzenamine and ethanedioato ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the proper formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous monitoring systems to maintain optimal conditions throughout the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, changing its oxidation state and altering the compound’s properties.
Reduction: Similarly, the iron center can be reduced, affecting the overall reactivity of the compound.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can replace the existing ones in the coordination sphere. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction could result in iron(II) complexes. Substitution reactions yield new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- exerts its effects involves the interaction of the iron center with various molecular targets. The iron ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the ligands can influence the compound’s reactivity and stability, affecting its overall behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
Iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine: These compounds exhibit high-temperature spin crossover and have been studied for their unique magnetic properties.
Iron(II) closo-borate complexes with 2,6-bis(benzimidazol-2-yl)pyridine:
Uniqueness
Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. The presence of both benzenamine and ethanedioato ligands allows for a versatile range of reactions and applications, setting it apart from other iron coordination compounds.
Propiedades
Número CAS |
74910-18-2 |
|---|---|
Fórmula molecular |
C14H14FeN2O4 |
Peso molecular |
330.12 g/mol |
Nombre IUPAC |
aniline;iron(2+);oxalate |
InChI |
InChI=1S/2C6H7N.C2H2O4.Fe/c2*7-6-4-2-1-3-5-6;3-1(4)2(5)6;/h2*1-5H,7H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clave InChI |
YUDQUWGNDZMLHC-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)

![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)







